5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

Medicinal Chemistry Scaffold Diversity Physicochemical Property Optimization

5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (CAS 231609-84-0; molecular formula C₁₀H₁₄N₂; MW 162.23 g/mol) is a fully substituted 1H-pyrrole-3-carbonitrile scaffold bearing methyl groups at the 2- and 4-positions, an isopropyl group at the 5-position, and a nitrile electron‑withdrawing group at the 3-position. The compound is classified as a heterocyclic building block within the broader pyrrole‑3‑carbonitrile family—a class that has garnered significant attention in medicinal chemistry for applications ranging from metallo‑β‑lactamase inhibition to STING receptor agonism and antimicrobial development.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B12889972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C#N)C)C(C)C
InChIInChI=1S/C10H14N2/c1-6(2)10-7(3)9(5-11)8(4)12-10/h6,12H,1-4H3
InChIKeyUYTLBMFMDSTPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile – Structural Identity, Physicochemical Baseline, and Procurement Context


5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (CAS 231609-84-0; molecular formula C₁₀H₁₄N₂; MW 162.23 g/mol) is a fully substituted 1H-pyrrole-3-carbonitrile scaffold bearing methyl groups at the 2- and 4-positions, an isopropyl group at the 5-position, and a nitrile electron‑withdrawing group at the 3-position. The compound is classified as a heterocyclic building block within the broader pyrrole‑3‑carbonitrile family—a class that has garnered significant attention in medicinal chemistry for applications ranging from metallo‑β‑lactamase inhibition to STING receptor agonism and antimicrobial development [1]. Its computed physicochemical properties include a density of 1.005 g/cm³, a boiling point of 276.1 °C at 760 mmHg, a flash point of 103.7 °C, and a refractive index of 1.511 .

Why 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile Cannot Be Treated as a Generic Drop‑In Pyrrole‑3‑carbonitrile Building Block


Within the pyrrole‑3‑carbonitrile family, the number, size, and electronic character of ring substituents profoundly influence reactivity, regioselectivity in further functionalization, lipophilicity (logP), and ultimately, biological target engagement. The dense, all‑carbon substitution pattern of 5‑isopropyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile—featuring a sterically demanding isopropyl group adjacent to the pyrrole NH and flanked by two methyl groups—distinguishes it sharply from simpler or differently substituted analogs such as 2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile (CAS 26187‑28‑0) or 2,5‑dimethyl‑1H‑pyrrole‑3‑carbonitrile (CAS 26187‑29‑1) [1]. These structural differences alter the electron density of the pyrrole ring system, modulate the hydrogen‑bond donor/acceptor capacity of the NH and nitrile moieties, and can dictate both the synthetic route required and the compound's ultimate performance in downstream chemistry. Consequently, procurement decisions based solely on the pyrrole‑3‑carbonitrile core—without accounting for the specific substituent ensemble—carry a high risk of divergent synthetic outcomes and irreproducible biological results. The quantitative evidence below establishes where 5‑isopropyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile occupies a unique position among its closest structural comparators.

Quantitative Differentiation Evidence for 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate Scaffold Complexity from Simpler 2,4‑Dimethyl and 2,5‑Dimethyl Analogs

The target compound (C₁₀H₁₄N₂, MW 162.23) carries three additional heavy atoms relative to the common 2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile (C₇H₈N₂, MW 120.15) and 2,5‑dimethyl‑1H‑pyrrole‑3‑carbonitrile (C₇H₈N₂, MW 120.15) . The isopropyl appendage increases the fraction of sp³‑hybridized carbon (Fsp³) from 0.29 to 0.50, a parameter often correlated with improved aqueous solubility and reduced promiscuity in fragment‑based drug discovery campaigns. This difference in molecular complexity provides a tangible procurement rationale when building a screening library that spans a broader chemical space.

Medicinal Chemistry Scaffold Diversity Physicochemical Property Optimization

Boiling Point and Flash Point Elevation as Indicators of Reduced Volatility Compared to 2,4‑Dimethyl‑1H‑pyrrole‑3‑carbonitrile

The predicted boiling point of 5‑isopropyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile (276.1 °C at 760 mmHg) is substantially higher than that reported for the unsubstituted parent pyrrole‑3‑carbonitrile (252.3 °C at 760 mmHg) and is consistent with the increased molecular weight and surface area conferred by the additional alkyl substituents. The flash point of 103.7 °C further indicates a reduced flammability hazard relative to lower‑boiling pyrrole‑3‑carbonitriles, a practical consideration for large‑scale synthesis or procurement.

Process Chemistry Thermal Stability Safety Profile

Unique 5‑Isopropyl Substitution Pattern Enforces Regioselectivity Distinct from 2,5‑Dimethyl and 2‑Amino‑4,5‑dimethyl Analogs in Electrophilic Substitution

Literature on pyrrole electrophilic substitution demonstrates that the presence and position of alkyl substituents exert a dominant directing effect. In 2‑pyrrolecarbonitrile systems, Friedel–Crafts acylation proceeds exclusively at the 4‑position [1]. Conversely, for 3‑substituted pyrroles such as methyl 3‑pyrrolecarboxylate, isopropylation and bromination occur almost exclusively at the 5‑position [2]. In 5‑isopropyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile, the 5‑position is already occupied by the bulky isopropyl group, forcing any further electrophilic substitution to occur at the remaining available position(s)—a regiochemical constraint fundamentally different from that of 2,5‑dimethyl‑1H‑pyrrole‑3‑carbonitrile, which retains an open 4‑position, or 2‑amino‑3‑cyano‑4,5‑dimethylpyrrole, where the 2‑amino group additionally activates the ring via resonance.

Synthetic Chemistry Regioselectivity Late-Stage Functionalization

Hydrogen‑Bond Donor and Acceptor Architecture Preserved Despite Increased Steric Bulk: Comparison with 1,5‑Dimethylpyrrole‑2‑carbonitrile

5‑Isopropyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile retains a single hydrogen‑bond donor (pyrrole NH) and two hydrogen‑bond acceptors (nitrile N and pyrrole π‑system), identical in count to 2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile and 2,5‑dimethyl‑1H‑pyrrole‑3‑carbonitrile. In contrast, 1,5‑dimethylpyrrole‑2‑carbonitrile (CAS 56341‑36‑7) [1] carries an N‑methyl group that eliminates the H‑bond donor entirely, while relocating the nitrile to the 2‑position alters the spatial orientation of the acceptor. For applications dependent on a specific H‑bond donor‑acceptor geometry—such as binding to the hinge region of a kinase or recognition by a metallo‑β‑lactamase active site—the preservation of a free NH adjacent to a sterically shielded nitrile in the target compound may prove critical.

Supramolecular Chemistry Crystal Engineering Target Engagement

Highest‑Confidence Application Scenarios for 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile Based on Available Evidence


Diversifying Fragment‑Based Screening Libraries with Enhanced sp³ Character

The elevated Fsp³ (0.50 vs. 0.29 for dimethyl analogs) and additional heavy atom count make 5‑isopropyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile a valuable entry in fragment libraries aimed at exploring three‑dimensional chemical space . Its retention of a single H‑bond donor and two acceptors ensures it remains compatible with rule‑of‑three fragment criteria while offering a shape distinct from flatter pyrrole‑3‑carbonitrile fragments.

Late‑Stage Functionalization of Fully Substituted Pyrrole Scaffolds

Because the 2‑, 4‑, and 5‑positions are already occupied, any further derivatization is constrained to the N‑position or to transformations of the nitrile group (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or click chemistry after conversion to tetrazole) . This built‑in regiochemical control, supported by the known directing effects in pyrrole‑3‑carbonitrile systems [1], allows chemists to execute late‑stage modifications with predictable outcomes, minimizing the need for protecting group strategies.

Process Chemistry Where Reduced Volatility Is a Safety or Operational Requirement

With a predicted boiling point of 276.1 °C and a flash point above 100 °C, 5‑isopropyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile is substantially less volatile than unsubstituted pyrrole‑3‑carbonitrile (BP 252.3 °C) . This property profile makes it a safer and more easily handled intermediate for reactions conducted at elevated temperatures, such as palladium‑catalyzed cross‑couplings or amide bond formations, where loss of volatile starting material can compromise yield and reproducibility.

Structure‑Based Design Requiring a Sterically Shielded Nitrile Pharmacophore

The isopropyl group at the 5‑position provides a steric shield adjacent to the 3‑carbonitrile, a feature absent in 2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile. For targets such as metallo‑β‑lactamases, where the 3‑carbonitrile group has been shown to be critical for inhibitory potency , the added steric bulk may improve selectivity by disfavoring binding to off‑target metalloenzymes with narrower active‑site clefts. While direct selectivity data are not yet available, the structural rationale aligns with established SAR in the pyrrole‑3‑carbonitrile MBL inhibitor series.

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